C7H4N2O3S
Description
Significance of the Benzisothiazole Dioxime Moiety in Chemical Synthesis and Biological Studies The core structure of saccharin (B28170) contains a benzisothiazole 1,1-dioxide moiety. While the user prompt specifically mentioned "benzisothiazole dioxime moiety", saccharin's structure is 1,2-Benzisothiazol-3(2H)-one 1,1-Dioxide, which contains a benzisothiazole ring system with a sulfone group (1,1-dioxide) and a cyclic imide group (the 3-one and 2H nitrogen). The term "dioxime" typically refers to compounds containing two oxime (=NOH) groups. It is possible the user intended to refer to the benzisothiazole 1,1-dioxide structure itself or perhaps derivatives containing oxime functionalities. Based on the provided searches focusing on saccharin, the discussion will center on the significance of the benzisothiazole 1,1-dioxide core.
The benzisothiazole ring system is a five-membered heterocycle containing both sulfur and nitrogen atoms fused to a benzene (B151609) ring. This structural motif is of interest in chemical synthesis due to its aromaticity and the presence of reactive positions. mdpi.com Derivatives of benzisothiazole have garnered attention from synthetic and biological chemists owing to their diverse chemical, physical, and pharmacological properties. mdpi.com
In biological studies, the benzisothiazole core structure, as part of saccharin and its derivatives, has been investigated for various activities. While saccharin is primarily known for its sweetening property, the benzisothiazole framework is present in compounds explored for other biological effects. For instance, studies have evaluated the antibacterial, antifungal, and DNA-damaging activities of various 1,2-benzisothiazole (B1215175) derivatives. nih.gov Some derivatives have shown selective antifungal activity. nih.gov Research has also explored benzisothiazole Schiff bases for potential activity against infectious diseases and drug-resistant cancers, although some tested compounds showed marked cytotoxicity against certain cell lines. nih.gov The significance of similar heterocyclic systems, such as thiazoles and oxadiazoles, in drug design and biological activity has been widely acknowledged, suggesting the potential for the benzisothiazole 1,1-dioxide moiety in the development of biologically active molecules. mdpi.comtandfonline.comresearchgate.net
Scope and Research Trajectories for C7H4N2O3S in Contemporary Chemistry Contemporary research involving C7H5NO3S (saccharin) extends beyond its historical use as a sweetener. Academic investigations continue to explore its properties, synthesis, and potential applications. While its role as a non-caloric sweetener remains a primary focus, research trajectories include examining its interactions in biological systems and exploring its chemical reactivity for the synthesis of novel compounds.
Studies have investigated the metabolism and excretion of saccharin, noting that it is largely not metabolized in humans and animals and is primarily excreted unchanged. rdd.edu.iqnih.gov Research continues to refine the understanding of its behavior in the body. rdd.edu.iq
In chemical synthesis, the saccharin structure can serve as a starting material or a key intermediate for developing new molecules. Although the provided searches did not detail specific contemporary synthetic routes utilizing the benzisothiazole 1,1-dioxide moiety of saccharin for complex molecule synthesis, the inherent reactivity of heterocyclic systems suggests such potential. Research into novel saccharin analogs as potential antibacterial and anticancer agents indicates ongoing efforts to leverage the benzisothiazole 1,1-dioxide scaffold for medicinal chemistry applications. uobaghdad.edu.iq
Furthermore, the re-evaluation of saccharin as a food additive involves ongoing scientific assessment, including examining potential impurities from different manufacturing processes and refining acceptable daily intake levels based on recent studies. europa.eu This regulatory research contributes to the broader academic understanding of the compound.
Contemporary research also touches upon the potential indirect effects of saccharin consumption, such as its interaction with gut microbiota and potential links to metabolic changes, although these areas are still under investigation. uobaghdad.edu.iq
Data related to the historical context and properties of saccharin:
| Property | Value | Source |
| Discovery Year | 1878 or 1879 | sciencehistory.orgebsco.comwikipedia.orgacs.orgrdd.edu.iq |
| Discoverer | Constantin Fahlberg (in Ira Remsen's lab) | sciencehistory.orgebsco.comwikipedia.orgacs.orgrdd.edu.iqsiesascs.edu.in |
| Chemical Name | Benzoic sulfimide, 1,2-Benzisothiazol-3(2H)-one 1,1-Dioxide | ebsco.comeuropa.eu |
| Sweetness Relative to Sucrose | ~300-400 times sweeter | ebsco.comrdd.edu.iq |
| Molecular Formula | C7H5NO3S | sciencehistory.orgacs.orgsiesascs.edu.innih.gov |
| pKa | 1.8 - 2.32 | rdd.edu.iqnih.gov |
| Metabolism | Largely not metabolized in humans/animals | rdd.edu.iqnih.gov |
| Primary Excretion | Urine | rdd.edu.iqnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4N2O3S |
|---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C7H4N2O3S/c10-5-3-1-2-13-6(3)9-4(8-5)7(11)12/h1-2H,(H,11,12)(H,8,9,10) |
InChI Key |
OKHYDGSCEJWKKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=O)NC(=N2)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for C7h4n2o3s and Its Analogs
Classical Synthetic Routes to Saccharin (B28170): Mechanistic Re-evaluation and Modern Refinements
Two primary classical routes dominate the historical and industrial synthesis of saccharin: the Remsen-Fahlberg synthesis and the Maumee synthesis.
Remsen-Fahlberg Synthesis: Mechanistic Insights and Optimization Studies
The Remsen-Fahlberg synthesis, discovered in 1879, was the first method for producing saccharin. It begins with toluene (B28343) and involves a series of steps including sulfonation, conversion to the sulfonyl chloride, amidation, and oxidation, followed by cyclization. wikipedia.orgatamanchemicals.comiarc.frresearchgate.net
The initial step involves the reaction of toluene with chlorosulfonic acid to yield a mixture of ortho- and para-toluenesulfonic acids. atamanchemicals.comiarc.fr This mixture is then converted to the corresponding sulfonyl chlorides using phosphorus pentachloride. atamanchemicals.com The crucial intermediate for saccharin synthesis is o-toluenesulfonyl chloride, which is separated from the para isomer. iarc.fr Treatment of o-toluenesulfonyl chloride with ammonia (B1221849) yields o-toluenesulfonamide (B73098). atamanchemicals.comiarc.fr Oxidation of the methyl group of o-toluenesulfonamide, typically using potassium permanganate, leads to o-sulfamoylbenzoic acid. atamanchemicals.com Heating this intermediate results in the cyclization to form saccharin. atamanchemicals.com
Early industrial implementation of the Remsen-Fahlberg process faced challenges, including the separation of the ortho and para isomers and the efficiency of the oxidation step. chemistryviews.org Optimization efforts have focused on improving the regioselectivity of the initial sulfonation, developing more efficient separation techniques for the isomers, and exploring alternative oxidizing agents to enhance yield and reduce reaction time. chemistryviews.org Despite its age, the Remsen-Fahlberg process, with modern refinements, is still utilized by some manufacturers and is considered to produce high-purity saccharin. jmcfinechem.comjmcfinechem.com
Maumee Synthesis: Process Intensification and Green Chemistry Approaches
The Maumee synthesis, developed in the 1950s at the Maumee Chemical Company, offers an alternative route starting from methyl anthranilate. wikipedia.orgchemistryviews.org This process has the advantage of avoiding the costly separation of ortho and para isomers inherent in the Remsen-Fahlberg method. chemistryviews.org
The Maumee synthesis involves the reaction of methyl anthranilate with nitrous acid, followed by treatment with sulfur dioxide and chlorine. wikipedia.org This sequence leads to the formation of 2-carbomethoxybenzenesulfonyl chloride. iarc.fr Subsequent reaction with ammonia yields 2-carbomethoxybenzenesulfonamide, which upon acidification cyclizes to form saccharin. iarc.fr
Process intensification in the Maumee synthesis has focused on optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and minimize reaction time. Green chemistry approaches have been explored to reduce solvent usage, minimize waste generation, and utilize more environmentally friendly reagents. While specific detailed research findings on recent process intensification and green chemistry applications in the Maumee synthesis were not extensively detailed in the search results, the general principles of green chemistry are increasingly applied to industrial chemical processes to improve their sustainability. chemmethod.comchemmethod.com The Maumee process is currently used by some producers in the United States. iarc.fr
Contemporary and Emerging Synthetic Pathways for C7H4N2O3S
Beyond the classical methods, contemporary research has investigated novel and more sustainable approaches for synthesizing saccharin and its analogs.
Novel Catalytic Approaches in Saccharin Synthesis
Catalysis plays a significant role in modern synthetic chemistry, offering routes to improve reaction rates, selectivity, and efficiency. Research has explored the use of various catalysts in saccharin synthesis and the synthesis of saccharin derivatives. Saccharin and its derivatives have also been found to act as catalysts themselves for various organic transformations. rsc.orgrsc.orgresearchgate.neteurekaselect.com
While direct catalytic synthesis of saccharin from basic starting materials was not extensively detailed in the search results, catalytic methods are being explored for the synthesis of saccharin derivatives and related heterocyclic compounds. For instance, studies have investigated the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for synthesizing saccharin-1,2,3-triazole conjugates. nih.gov Additionally, saccharin-based compounds, such as saccharin-N-sulfonic acid and sodium saccharin, have been reported as organocatalysts for various reactions. rsc.orgresearchgate.neteurekaselect.com This suggests potential for the development of catalytic processes that might indirectly impact saccharin synthesis or the synthesis of its precursors and analogs.
Photochemical and Electrochemical Methods for this compound Production
Photochemical and electrochemical methods offer alternative energy-efficient and potentially environmentally friendly routes for chemical synthesis. Research has explored the application of these methods in the context of saccharin and its derivatives.
Photochemical strategies have been reported for obtaining seven-membered ring benzosultams using the saccharin anion as a starting material. nih.govconicet.gov.ar These reactions can be improved using photoflow reactors. nih.gov Photochemical studies on N-(thioalkyl)-saccharins have also been conducted, demonstrating photocyclization reactions to yield polycyclic sultams. nih.gov These photoreactions can proceed through intramolecular electron transfer. nih.gov
Electrochemical methods have also been investigated in the context of saccharin derivatives, particularly in exploring their photophysical and electrochemical properties. nih.gov While direct electrochemical synthesis of saccharin was not prominently featured in the search results, these studies on related compounds suggest the potential for electrochemical approaches in the synthesis of sulfur-containing heterocycles, which could be relevant to future saccharin synthesis methodologies.
Biocatalytic Transformations in the Synthesis of Saccharin Precursors
Biocatalysis, utilizing enzymes or microorganisms, offers a highly selective and environmentally benign approach to chemical synthesis. While direct biocatalytic synthesis of the entire saccharin molecule is not widely reported, biocatalytic transformations could potentially be applied to the synthesis of saccharin precursors.
The search results did not provide specific examples of biocatalytic transformations directly applied to the synthesis of saccharin precursors like o-toluenesulfonamide or methyl anthranilate. However, the broader field of biocatalysis is actively being researched for the synthesis of various organic compounds, including those with complex structures. rsc.org Given the increasing interest in sustainable chemical processes, future research may explore enzymatic or microbial routes for specific steps in saccharin synthesis or for the production of key intermediates, aligning with green chemistry principles.
Asymmetric Synthesis and Enantioselective Approaches to Chiral Saccharin Derivatives
The development of asymmetric synthetic routes to chiral saccharin derivatives and analogs has opened new avenues for exploring their potential applications. These methodologies often involve the use of chiral catalysts or chiral starting materials to control the formation of stereocenters, leading to enantiomerically enriched products.
One approach involves the synthesis of chiral N-substituted saccharin analogues. An efficient method has been reported starting from readily available chiral 3-N-arylsulfonyloxazolidin-2-ones. These chiral starting materials undergo reactions, often involving metalation and subsequent cyclization, to afford enantiomerically pure benzisothiazolinone 1,1-dioxides (saccharin analogs) clockss.orgresearchgate.net. For instance, treating chiral 3-N-arylsulfonyloxazolidin-2-ones with lithium diisopropylamide (LDA) in the presence of hexamethylphosphoramide (B148902) (HMPA) facilitated the cyclization to yield the desired chiral benzisothiazolinone 1,1-dioxides in good yields and with high enantiomeric purity clockss.org.
Asymmetric catalysis has proven to be a powerful tool for the enantioselective synthesis of chiral saccharin derivatives. Palladium-catalyzed asymmetric hydrogenation of cyclic N-sulfonylimines, which are structural relatives of saccharin derivatives, has been successfully employed to synthesize chiral sultams. Using specific chiral phosphine (B1218219) ligands in conjunction with a palladium catalyst, researchers have achieved good enantioselectivities in the hydrogenation of these cyclic imines, providing access to chiral saturated benzosultam cores clockss.org.
Organocatalysis has also emerged as a prominent strategy for the asymmetric synthesis of chiral saccharin-derived compounds. For example, organocatalytic asymmetric formal cycloaddition reactions have been developed utilizing saccharin-derived 1-azadienes as substrates. In one such approach, an efficient organocatalytic diastereo- and enantioselective formal [3+2] cycloaddition reaction between α-isocyanoacetates and saccharin-derived 1-azadienes was catalyzed by a dihydroquinine-derived squaramide catalyst. This methodology furnished benzo[d]isothiazole 1,1-dioxide-dihydropyrroles bearing two adjacent tertiary-quaternary stereocenters in high yields and with moderate to excellent stereoselectivities (up to 98% yield, >20:1 dr, and 97% ee) researchgate.netresearchgate.netrsc.org. The saccharin-derived 1-azadiene acts as a C2 synthon, while the isocyanoacetate functions as a C3 synthon in this transformation researchgate.net.
Another application of organocatalysis in this area is the inverse electron demand aza-Diels-Alder reaction. Bifunctional squaramide catalysts derived from phenylalanine have been shown to effectively catalyze the reaction between saccharin-derived 1-azadienes and azlactones. This reaction sequence provides access to chiral tricyclic architectures incorporating a quaternary amino acid moiety, with high yields (up to 99%), good enantiomeric excess (up to 93% ee), and high diastereomeric ratios (>20:1 dr) researchgate.netbeilstein-journals.org.
Chiral phosphoric acid catalysts have also been explored for asymmetric cycloadditions involving saccharin-derived 1-azadienes, leading to the formation of polysubstituted cyclohexanes with multiple stereocenters and high enantioselectivities beilstein-journals.org.
Beyond their role as substrates, saccharin derivatives can also function as catalysts or reagents in asymmetric transformations. For instance, N-trifluoromethylthiosaccharin has been utilized to activate triglycosides in the presence of a catalytic amount of TMSOTf, demonstrating the utility of saccharin derivatives in facilitating asymmetric reactions rsc.org. Furthermore, novel aza-saccharin derivatives have been synthesized which feature a chiral center directly on the sulfur atom, offering new possibilities for designing chiral ligands and catalysts acs.orgnih.gov.
The research findings in this area highlight the versatility of the saccharin scaffold in asymmetric synthesis. Various catalytic systems, including organocatalysts and metal complexes, have been successfully applied to construct chiral molecules incorporating the saccharin core or related benzosultam structures with high levels of stereocontrol.
Representative Examples of Asymmetric Synthesis of Chiral Saccharin Derivatives
| Entry | Substrate Type | Reaction Type | Catalyst Type | Product Type | Yield (%) | ee (%) | dr | Ref. |
| 1 | Cyclic N-sulfonylimine | Asymmetric Hydrogenation | Pd complex with chiral phosphine ligand | Chiral Sultam | >99 | 94 (S) | N/A | clockss.org |
| 2 | Saccharin-derived 1-azadiene | Formal [3+2] Cycloaddition with Isocyanoacetate | Dihydroquinine-derived squaramide | Benzo[d]isothiazole 1,1-dioxide-dihydropyrrole | Up to 98 | 54-97 | Up to >20:1 | researchgate.netrsc.org |
| 3 | Saccharin-derived 1-azadiene | Inverse Electron Demand Aza-Diels-Alder | Phenylalanine-derived bifunctional squaramide | Chiral Tricyclic Derivative | Up to 99 | Up to 93 | >20:1 | researchgate.netbeilstein-journals.org |
| 4 | Saccharin-derived 1-azadiene | [4+2] Annulation with γ-Nitro Ketones | Chiral (DHQ)2PHAL | Polysubstituted Cyclohexane | 43-95 | 80-97 | N/A | beilstein-journals.org |
Note: N/A indicates that the information was not available in the provided snippets.
Chemical Reactivity and Derivatization of C7h4n2o3s
Electrophilic Aromatic Substitution Reactions of the Benzisothiazole Ring System
Electrophilic aromatic substitution reactions on the benzisothiazole ring system of saccharin (B28170) are possible, although the presence of the electron-withdrawing sulfonyl and carbonyl groups generally deactivates the aromatic ring towards such attacks. The regioselectivity of substitution is influenced by the existing substituents. For instance, nitration of saccharin, an electrophilic aromatic substitution, has been reported, and the presence of a nitro group can influence subsequent substitution patterns. rsc.org Studies involving electrophilic aromatic substitution on related benzisothiazole derivatives also provide insights into the potential reactivity of the saccharin core. evitachem.com
Nucleophilic Additions and Substitutions at the Sulfonyl and Carbonyl Centers
Saccharin possesses electrophilic centers at both the sulfonyl and carbonyl groups, making them susceptible to attack by nucleophiles. Nucleophilic addition to carbonyl groups is a common reaction pathway for compounds containing this functionality, typically involving the attack of a nucleophile on the partially positive carbonyl carbon. unacademy.comchemistrysteps.com In the case of saccharin, nucleophilic attack can occur at the carbonyl carbon, potentially leading to ring-opening or other transformations depending on the nucleophile and reaction conditions. The sulfonyl group also presents an electrophilic center, although typically less reactive than a carbonyl. However, under certain conditions, nucleophilic attack on the sulfonyl group can occur, leading to the cleavage of the sulfur-nitrogen or sulfur-carbon bonds and subsequent ring-opening of the saccharin core. An unexpected reaction between saccharin and cyanide has been reported, where the cyanide ion attacks the sulfonyl group at elevated temperatures, leading to ring opening and formation of 2-(cyanosulfonyl)benzamide. researchgate.net Nucleophilic substitution reactions at sp2 centers, such as those in carbonyl groups, involve an addition-elimination mechanism. pressbooks.pubrutgers.edu
N-Substitution Reactions of the Imide Nitrogen in Saccharin
The imide nitrogen in saccharin is acidic due to the electron-withdrawing effects of the adjacent carbonyl and sulfonyl groups, allowing for deprotonation and subsequent functionalization. wikipedia.org This acidity facilitates various N-substitution reactions, including alkylation, arylation, and acylation.
Alkylation of the imide nitrogen is a well-established method for synthesizing N-substituted saccharin derivatives. This reaction typically involves treating saccharin with an alkyl halide in the presence of a base. organic-chemistry.org The reaction of saccharin's sodium salt with alkyl halides, such as iodoethane, can lead to N-alkylation. murov.info Studies have explored the N-alkylation of N-acidic heterocyclic compounds, including imides, using various conditions, such as in ionic liquids with potassium hydroxide (B78521) or using cesium carbonate in DMF. organic-chemistry.org The N-arylation of imides can also be achieved, for instance, using copper acetate (B1210297) promoted reactions with boronic acids. organic-chemistry.org While N-alkylation is common, saccharin's ambident nucleophilicity can sometimes lead to O-alkylation products as well, although N-alkylation is often favored. researchgate.net
The acidic N-H bond of saccharin can undergo acylation, leading to the formation of N-acylsaccharin derivatives. These compounds are valuable synthetic intermediates and reagents. N-acylsaccharins, such as N-formylsaccharin, N-acetylsaccharin, and N-propionylsaccharin, have been utilized as acylating agents for amines. researchgate.net N-formylsaccharin, easily synthesized from saccharin, is a crystalline and stable formylating agent used in mechanochemical formylation reactions. researchgate.net Other functionalization strategies at the N-H position include the formation of N-haloimides, such as N-halosaccharin, which can act as sources of positive halogen and participate in reactions like amination of C-H bonds. wisconsin.eduiu.edu
Ring-Opening and Ring-Expansion Reactions Involving the Saccharin Core
The cyclic structure of saccharin can undergo ring-opening and ring-expansion reactions under specific conditions. Nucleophilic attack on the carbonyl or sulfonyl centers can lead to the cleavage of the ring system. For example, as mentioned earlier, cyanide can induce ring-opening by attacking the sulfonyl group. researchgate.net Ring expansion reactions involve the transformation of a smaller ring into a larger one. The Gabriel-Colman rearrangement is a known ring expansion reaction involving saccharin or phthalimido esters with a strong base, leading to the formation of substituted isoquinolines. wikipedia.org This rearrangement involves the opening of the saccharin ring followed by a new ring closure to form a larger heterocyclic system. wikipedia.org More recently, a two-atom ring expansion of the saccharin five-membered ring into a seven-membered benzo nih.govwikipedia.orgnih.govthiadiazepine has been achieved through the insertion of carbodiimides into the sulfonimide ring, a reaction that can be enhanced by copper salts. researchgate.netresearchgate.net
Metal-Catalyzed Transformations of C7H4N2O3S and Its Derivatives
Saccharin and its derivatives participate in various metal-catalyzed transformations. The ability of the saccharin anion to form complexes with metal cations is relevant in this context. mdpi.comnih.gov Metal complexes of saccharin have been investigated for their biological activities and catalytic applications. nih.govresearchgate.net Saccharin and its derivatives have been employed as catalysts or ligands in a range of organic reactions, offering greener and more efficient approaches. nih.goveurekaselect.comrsc.org Examples include the use of saccharin or its derivatives as catalysts in reactions such as the Biginelli reaction, Paal-Knorr pyrrole (B145914) synthesis, azo-coupling, halogenations, Knoevenagel-Michael reactions, and functional group protection. nih.govrsc.orgrsc.org N-acylsaccharins have been utilized as coupling partners in metal-catalyzed reactions, such as palladium-catalyzed Heck reactions via C-N activation. nih.gov Iron(III)-catalyzed thioarylation of arenes has been reported using N-(arylthio)saccharin reagents, demonstrating the utility of saccharin derivatives as effective leaving groups in metal-catalyzed cross-coupling reactions. acs.org Palladium-catalyzed carbonylative cyclization reactions have also employed N-formylsaccharin as a CO source. researchgate.net Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction, has been used to synthesize novel saccharin derivatives functionalized on the benzene (B151609) ring, highlighting the compatibility of the saccharin core with metal-catalyzed coupling strategies for generating diverse libraries of compounds. mdpi.comnih.govresearchgate.net
Structural Characterization and Advanced Spectroscopic Investigations of C7h4n2o3s
High-Resolution Vibrational Spectroscopy of Saccharin (B28170) (IR, Raman)
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to probe the molecular vibrations of a compound, providing a unique "fingerprint" that aids in identification and structural analysis. IR spectroscopy measures the absorption of infrared light when molecular vibrations cause a change in the dipole moment of a bond, making it sensitive to polar bonds and effective for identifying organic compounds. photothermal.comstellarnet.usmdpi.com Raman spectroscopy, conversely, measures the inelastic scattering of light caused by molecular vibrations that induce a change in molecular polarizability, making it generally more sensitive to non-polar bonds and useful for analyzing inorganic and symmetric molecules. photothermal.comstellarnet.usmdpi.com The complementarity of IR and Raman spectroscopy allows for a comprehensive understanding of the vibrational modes within a molecule like saccharin. photothermal.com Studies utilizing these techniques on saccharin and its co-crystals, such as those with carbamazepine (B1668303), have been employed to characterize their vibrational and rotational modes. nih.gov Low-frequency Raman spectroscopy, in particular, can provide abundant information about collective vibrations, weak molecular vibrations, and skeleton vibrations in co-crystals. nih.gov Combining techniques like Terahertz time-domain spectroscopy (THz-TDS) and low-wavenumber Raman spectroscopy can offer more comprehensive low-frequency information, encompassing both Raman and infrared active characteristics. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Studies of C7H4N2O3S and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the local electronic environment of atomic nuclei within a molecule, enabling the determination of structure, conformation, and dynamics.
Solid-State NMR Spectroscopy for Polymorph and Co-crystal Characterization
Solid-state NMR (SS-NMR) spectroscopy is particularly valuable for studying crystalline materials, including polymorphs and co-crystals, where obtaining single crystals for X-ray diffraction may be challenging or where understanding the solid-state interactions is critical. cardiff.ac.ukmdpi.com SS-NMR can provide information about the crystal structure, molecular conformation, and intermolecular interactions within the solid material through analysis of chemical shifts. mdpi.com It serves as a bridge between powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction (SCXRD). mdpi.com For instance, SS-NMR has been used to investigate the intermolecular interactions in co-crystals. mdpi.com In the study of ciprofloxacin-saccharinate, SS-NMR, including 1D and 2D 1H NMR at fast magic angle spinning (MAS), along with 15N spectroscopy and 1H–13C correlation experiments, was used to analyze two polymorphic forms. researchgate.netrsc.org These studies provided valuable information about ionic bonding, characterized each solid form, and offered insights into hydrogen bonding, conformation, and intra- and intermolecular interactions. researchgate.netrsc.org SS-NMR is considered an important tool in the field of polymorphism and for the characterization of multicomponent pharmaceutical compounds. researchgate.netrsc.org
Mass Spectrometry (MS) Applications in Structural Elucidation of Saccharin Metabolites and Degradants
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. ijpsonline.comsynthinkchemicals.com It is particularly useful for identifying and characterizing unknown impurities and degradation products in pharmaceuticals due to its sensitivity and specificity. ijpsonline.comsynthinkchemicals.comchromatographyonline.com Tandem MS (MS/MS or MS^n) techniques provide further structural information by fragmenting ions and analyzing the resulting fragment patterns. synthinkchemicals.com High-resolution MS and tandem MS are critical for obtaining accurate mass data, which helps determine elemental compositions and confirm structural assignments of both molecular and fragment ions. chromatographyonline.comamericanpharmaceuticalreview.com While direct examples of saccharin metabolite or degradant analysis using MS were not explicitly found in the search results, the principles and applications of MS in structural elucidation of impurities and degradants in pharmaceuticals are well-established. ijpsonline.comsynthinkchemicals.comchromatographyonline.comamericanpharmaceuticalreview.comresearchgate.net Hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are commonly employed to separate complex mixtures before MS analysis, enhancing the ability to identify and characterize individual components, including potential metabolites or degradation products of compounds like saccharin. ijpsonline.comsynthinkchemicals.comchromatographyonline.comresearchgate.net
X-ray Crystallography of Saccharin Co-crystals and Salts
X-ray crystallography is a primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been extensively applied to study saccharin in its various solid forms, including co-crystals and salts. Saccharin can act as an acid and form salts with basic active pharmaceutical ingredients (APIs), a property explored for improving properties like water solubility. researchgate.netcore.ac.ukresearchgate.net Single-crystal X-ray diffraction has been used to characterize the structures of saccharinates of various APIs, revealing the presence of numerous hydrogen bonds, such as O−H···N(-), N(+)-H···N(-), N(+)−H···O, N−H···O, O−H···O, and N−H···N interactions, along with auxiliary C−H···N(-) and C−H···O interactions. researchgate.net In some cases, saccharin forms hydrogen-bonded co-crystals where proton transfer does not occur, as observed in the co-crystal of saccharin with piroxicam. researchgate.netcore.ac.uk X-ray crystallography confirms the specific stoichiometry and arrangement of molecules in these solid forms, providing crucial data for understanding their properties. cardiff.ac.ukresearchgate.netresearchgate.netmdpi.comnih.govrsc.orgacs.org
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Saccharin Derivatives
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study the interaction of chiral molecules with polarized light. These methods are essential for characterizing enantiomers, which are stereoisomers that are non-superimposable mirror images of each other and exhibit identical physicochemical properties in the absence of a chiral discriminating agent. nsf.gov While saccharin itself is achiral, studies involving enantiomeric saccharin derivatives would utilize chiroptical spectroscopy to differentiate between the enantiomers and determine their absolute configuration and conformational preferences. Chiroptical spectroscopy provides a nonempirical and sensitive approach for absolute configuration assignment. nih.gov The application of chiroptical spectroscopy extends to various chiral molecules and their derivatives, including those relevant in pharmaceutical and natural product chemistry. nsf.govnih.govnih.govresearchgate.net Although specific studies on enantiomeric saccharin derivatives using CD or ORD were not detailed in the provided search results, the general principles and applications of these techniques for characterizing chiral compounds are well-established.
Terahertz (THz) Spectroscopy for Saccharin Co-crystals
Terahertz (THz) spectroscopy has emerged as a valuable technique for the characterization of pharmaceutical co-crystals, including those involving saccharin (this compound). This spectroscopic method probes low-frequency vibrational modes, typically in the range of 0.1 to 10 THz, which are associated with intermolecular interactions such as hydrogen bonds and van der Waals forces within the crystal lattice. mdpi.commdpi.comamericanpharmaceuticalreview.com These intermolecular vibrations are highly sensitive to the crystal structure, making THz spectroscopy a powerful tool for distinguishing co-crystals from their individual components or physical mixtures, and even for identifying different polymorphic forms of co-crystals. mdpi.comsci-hub.semdpi.comresearchgate.netscispace.com
Research involving saccharin co-crystals, such as those formed with carbamazepine (CBZ) and indomethacin (B1671933) (IND), has demonstrated the utility of THz spectroscopy in confirming co-crystal formation and understanding their solid-state properties. Studies on carbamazepine-saccharin (CBZ-SAC) co-crystals have shown characteristic THz absorption peaks in the 0.3-2.5 THz region that are distinct from the spectra of carbamazepine and saccharin alone. mdpi.comnih.gov For instance, experimental THz absorption peaks for CBZ-SAC have been reported at specific frequencies, indicating the presence of new vibrational modes arising from the co-crystallization process. mdpi.com
Detailed research findings from studies on CBZ-SAC co-crystals include the observation of several characteristic THz absorption peaks. One study identified strong THz absorption peaks at 1.04 THz, 1.68 THz, and 2.35 THz, along with weaker peaks at 1.46 THz and 2.22 THz in the CBZ-SAC co-crystal spectrum. mdpi.com These peaks differ significantly from the absorption features of the individual carbamazepine and saccharin components. mdpi.com
Density Functional Theory (DFT) calculations have been employed to assign these experimentally observed THz peaks to specific vibrational modes within the co-crystal structure. mdpi.comnih.govresearchgate.net For the CBZ-SAC co-crystal, the experimental peak at 1.04 THz has been attributed to the collective in-plane shearing vibration of the carbamazepine and saccharin molecules. mdpi.comresearchgate.net The characteristic peak at 1.68 THz corresponds to calculated modes involving strong bending vibrations of carbamazepine, in-plane rocking vibrations of the O=S=O group within saccharin, and weak out-of-plane rocking vibrations of saccharin. mdpi.comresearchgate.net The peak at 2.22 THz has been linked to bending vibrations within the carbamazepine molecule. mdpi.com These assignments highlight how THz spectroscopy, combined with theoretical calculations, provides insights into the specific molecular motions and intermolecular interactions present in the co-crystal lattice. mdpi.comnih.govresearchgate.net
Similarly, investigations into indomethacin-saccharin (IND-SAC) co-crystals using THz spectroscopy have revealed distinct absorption features compared to the individual indomethacin and saccharin. sci-hub.semdpi.com Experimental THz absorption peaks for IND-SAC co-crystals have been observed at frequencies such as 1.09 THz, 1.32 THz, 1.56 THz, 1.75 THz, and 2.10 THz. sci-hub.se The appearance of these new peaks in the co-crystal spectrum confirms the successful formation of a new solid phase with altered intermolecular interactions, particularly changes in hydrogen bonding vibration modes. researchgate.netmdpi.com DFT calculations for IND-SAC have also shown good agreement with experimental THz spectra, allowing for the prediction and assignment of vibrational modes. sci-hub.seresearchgate.net
THz spectroscopy has proven effective in distinguishing between different solid forms of saccharin co-crystals. For instance, in the case of ethenzamide-saccharin co-crystals, THz spectroscopy was able to differentiate between two polymorphic forms (Form I and Form II), a distinction that was not possible using Raman spectroscopy alone in one study. researchgate.netscispace.com This demonstrates the sensitivity of THz vibrations to subtle differences in crystal packing and secondary interactions within co-crystal polymorphs. researchgate.netscispace.com
The preparation of samples for THz spectroscopy typically involves mixing the co-crystal with a non-absorbing matrix like polyethylene (B3416737) and pressing the mixture into a tablet to minimize scattering effects. mdpi.com
The following table summarizes some characteristic experimental THz absorption peaks observed for saccharin co-crystals with carbamazepine and indomethacin, based on the research findings:
| Co-crystal System | Characteristic THz Absorption Peaks (THz) | Notes | Source |
| CBZ-SAC | 1.04, 1.46, 1.68, 2.22, 2.35 | Peaks at 1.04, 1.68, 2.35 THz exhibit strong absorption. | mdpi.com |
| IND-SAC | 1.09, 1.32, 1.56, 1.75, 2.10 | Distinct peaks compared to individual IND and SAC. | sci-hub.semdpi.com |
These data points illustrate how THz spectroscopy provides a unique spectroscopic fingerprint for saccharin co-crystals, enabling their identification and the investigation of their low-frequency vibrational properties related to intermolecular interactions. mdpi.comsci-hub.semdpi.com The combination of experimental THz spectroscopy and theoretical calculations offers a comprehensive approach to understanding the lattice dynamics and structural characteristics of these pharmaceutical co-crystals. mdpi.comnih.govresearchgate.netsci-hub.se
Computational and Theoretical Chemistry Studies of C7h4n2o3s
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic structure of molecules, which in turn dictates their chemical reactivity. These methods solve the electronic Schrödinger equation (or approximations thereof) to obtain information about energy levels, charge distribution, and other properties. mdpi.com
Density Functional Theory (DFT) Studies of C7H4N2O3S and Derivatives
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure based on the electron density. mdpi.comiiste.org DFT studies have been performed on saccharin (B28170) and its derivatives to investigate various properties, including thermodynamic functions, physical properties, and atomic charges. iiste.orgresearchgate.net For instance, DFT calculations at the B3LYP/6-31G level have been used to obtain optimized geometries of saccharin derivatives. iiste.orgresearchgate.net The B3LYP/3-21G method has been employed to calculate properties such as dipole moment, orbital energies (EHOMO, ELUMO, ∆E HOMO-LUMO), ionization potential (IP), electron affinity (EA), hardness (η), electronegativity (χ), and electrophilicity (Ѡ) for saccharin derivatives. researchgate.net
Studies utilizing DFT have also explored the electronic structure of saccharin, thiosaccharin, and their respective ions, investigating the effects of metal coordination on the electronic structure of thiosaccharinate. dergipark.org.tr Furthermore, DFT has been applied to assess the anti-corrosive performance of saccharin derivatives like N-benzoyl saccharin (NBS) and N-allyl saccharin (NAS), demonstrating that these compounds interact with metallic surfaces via donor-acceptor interactions. ijcsi.pro Electron-rich centers were identified as favorable locations for these interactions based on DFT studies. ijcsi.pro DFT calculations using the M062X/6-31 + G(d,p) level have been used to optimize the structures of synthesized sultams derived from saccharin, and the calculated chemical properties and quantum factors were correlated with experimental data to predict reactivity. mdpi.com For example, ester 3f showed the lowest ionization potential and energy gap (Egap = 7.5691 eV), which correlated with its cytotoxic activity. mdpi.com The spatial electron distribution of HOMO and LUMO orbitals computed by DFT clearly indicated the electron donation ability of the tested compounds. mdpi.com
DFT has also been used in conjunction with the polarizable continuum model (PCM) and solvation model based on density (SMD) approaches to investigate the effects of solvent on the geometry of a complex formed by tacrine (B349632) and saccharin. dergipark.org.trdergipark.org.tr These studies indicated that the complex geometry remained consistent in both gas phase and water, in contrast to some former DFT results. dergipark.org.trdergipark.org.tr
Global reactivity descriptors such as electronegativity (χ), chemical potential (µ), global hardness (η), global electrophilicity index (ω), and global softness (S) have been computed using DFT based on the energies of frontier molecular orbitals (EHOMO and ELUMO) to predict the reactivity features of molecular systems including saccharin derivatives. frontiersin.orgfrontiersin.orgmdpi.com Local reactivity descriptors, including Fukui functions, local softness, and local electrophilicity indices, calculated using Hirshfeld atomic charges from DFT, can be used to pinpoint specific sites within a molecule that are susceptible to electrophilic or nucleophilic attack. frontiersin.orgfrontiersin.org
Ab Initio Methods for Saccharin Electronic Properties
Ab initio methods, which are based directly on the fundamental principles of quantum mechanics without empirical parameters, have also been applied to study saccharin. iiste.orgresearchgate.netucr.edu These methods, including those incorporating electron correlation such as Møller-Plesset perturbation theory (MP2), have been used to investigate the structural, electronic, and spectroscopic properties of saccharin and its complexes. dergipark.org.trdergipark.org.tr For instance, ab initio calculations at the MP2/6-311++G(d,p) level have been used to optimize the structures of saccharin and its complex with tacrine. dergipark.org.trdergipark.org.tr
Ab initio methods have been utilized to calculate the pKa values of saccharin in aqueous solution. researchgate.net The density functional theory (DFT) was used within the ab initio framework to describe the acid dissociation constant. researchgate.net Tomasi's method (B3LYP/6-31+G(d)) was employed to analyze the formation of intermolecular hydrogen bonds between saccharin species and water molecules. researchgate.net Comparisons between experimentally determined pKa values and theoretically calculated values using ab initio methods have shown reasonable agreement. researchgate.net
Molecular Dynamics (MD) Simulations of Saccharin in Various Environments
Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. This provides insights into the dynamic behavior and interactions of molecules in different environments. ucr.eduuef.fi MD simulations have been employed to study the interaction of saccharin with biological macromolecules. yums.ac.irtandfonline.comdoaj.orgnih.gov
MD simulations have been conducted to investigate the interaction of saccharin with human p53 protein. yums.ac.irdoaj.org These simulations, typically performed in explicit solvent, can provide detailed information about the binding mechanism, conformational changes, and stability of the ligand-protein complex over time, for example, 50 ns simulations have been reported. yums.ac.ir Analysis of MD simulation results, including root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration (Rg), can indicate the stable binding of saccharin to a protein like p53. yums.ac.ir
MD simulations have also been used to explore the interaction of saccharin and sodium saccharin with the promoter of the human p53 gene. tandfonline.comnih.gov These simulations demonstrated that the binding of these compounds to the gene can induce significant conformational changes in the DNA structure. tandfonline.comnih.gov Hydrogen and hydrophobic interactions were identified as major forces contributing to the stability of the complexes. tandfonline.comnih.gov
Furthermore, MD simulations have been applied to study the adsorption of saccharin derivatives, such as N-benzoyl saccharin (NBS) and N-allyl saccharin (NAS), on metal surfaces to understand their anti-corrosive properties. ijcsi.pro
In Silico Prediction of Spectroscopic Parameters for this compound and Its Analogs
In silico methods, including quantum chemical calculations, can be used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules. nih.gov For saccharin, computational studies have contributed to the understanding of its spectroscopic properties.
Ab initio calculations, specifically at the CIS/6-311++G(d,p), B3LYP/6-311++G(d,p), and CAM-B3LYP/6-311++G(d,p) levels of theory, have been used to calculate UV-Vis spectra and electronic transitions for a complex involving saccharin. dergipark.org.trdergipark.org.tr These studies found that the B3LYP method provided the best results for predicting the UV-Vis spectrum. dergipark.org.trdergipark.org.tr The calculations indicated electronic transitions corresponding to charge transfer between molecular orbitals. dergipark.org.trdergipark.org.tr
Quantum-chemical calculations have also provided accurate geometrical parameters for saccharin, which are relevant to its rotational spectrum. researchgate.net High-resolution microwave spectroscopy, combined with quantum-chemical calculations, has been used to determine the rotational constants of saccharin, providing detailed structural information. researchgate.net
Ligand-Protein Docking and Molecular Modeling of Saccharin Interactions with Biological Macromolecules (In Vitro Focus)
Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a protein or other biological macromolecule, and to estimate the binding affinity. uef.fiacs.org Molecular modeling, encompassing docking and MD simulations, is widely used to study molecular interactions. uef.fiucsf.edu
Molecular docking studies have been performed to investigate the interaction of saccharin with human p53 protein. yums.ac.irdoaj.org These studies predicted that saccharin can bind to p53 protein with a specific binding energy and constant. yums.ac.ir For example, a binding energy of -4.55 kcal/mol and a binding constant of 462.18 μM were reported for the binding of saccharin to human p53 protein based on molecular docking. yums.ac.ir Docking results can also identify specific amino acid residues involved in the interaction, such as the formation of a hydrogen bond between saccharin and Leu137 in p53 protein. yums.ac.ir
Molecular docking has also been used to evaluate the binding ability of saccharin and sodium saccharin to the promoter of the human p53 gene. tandfonline.comnih.gov Docking results suggested that both compounds were capable of binding to specific nucleotide sequences of the gene. tandfonline.comnih.gov
In the context of studying interactions with biological macromolecules, molecular modeling tools, including docking, are used in structure-based drug discovery and rational design to identify and design small molecules that bind to target proteins. ucsf.edu These computational approaches can help predict how small molecule ligands interact with a target binding site and estimate their potential effects. uef.fi
Reaction Mechanism Elucidation Using Computational Chemistry for Saccharin Transformations
Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions, including transformations involving saccharin. nih.govrsc.orgrsc.org By simulating the reaction pathway and calculating the energies of intermediates and transition states, computational methods can provide insights into how a reaction proceeds.
Computational studies have been used to propose reaction mechanisms for saccharin-based inhibitors interacting with enzymes like rhomboid proteases. nih.gov These mechanisms can involve enzyme-induced formation of reactive intermediates and subsequent covalent cross-linking to the enzyme. nih.gov For example, a proposed mechanism for the reaction of N-methylated saccharins with rhomboid proteases involves the release of an acidic leaving group and nucleophilic attack by a catalytic serine residue. nih.gov
While not exclusively focused on saccharin, computational biology techniques, in combination with other methods, are used to elucidate the chemoreception mechanism of taste receptors, which interact with sweeteners like saccharin. rsc.org Understanding the molecular interactions between small ligands and proteins is crucial for elucidating such mechanisms. rsc.org
Furthermore, computational approaches can be used to study the degradation mechanisms of compounds like saccharin in various environments. For instance, studies have explored the efficacy and mechanism of saccharin degradation by thermally activated persulfate, identifying the predominant radical species involved. rsc.org
In Vitro Biological Activity and Mechanistic Investigations of C7h4n2o3s
Exploration of Saccharin's Interaction with Specific Enzymes and Receptors (Non-Physiological Context)
Studies have explored the interaction of saccharin (B28170) with various enzymes and receptors, shedding light on potential mechanisms beyond its role as a sweetener.
Enzyme Inhibition and Activation Studies (In Vitro)
In vitro studies have indicated that saccharin can influence enzyme activity. For instance, saccharin and its derivatives have been investigated for their inhibitory effects on carbonic anhydrase (CA) isozymes. Research has shown that saccharin derivatives can inhibit human carbonic anhydrase I (hCA I) and human carbonic anhydrase II (hCA II) activities in vitro. tandfonline.comtandfonline.com The mechanism is suggested to involve saccharin coordinating in a deprotonated state through its nitrogen atom to the catalytic zinc ion in the enzyme's active site. tandfonline.comtandfonline.com
An early study involving the incubation of rat caecal contents with sodium saccharin in vitro demonstrated enzyme inhibitions, which the authors surmised might decrease the formation rate of toxic bacterial products in the hindgut. nih.gov
Cellular Pathway Modulation by C7H4N2O3S in Model Systems (Excluding Human Clinical Data)
Investigations using in vitro model systems have explored how saccharin can modulate cellular pathways, particularly in bacterial and epithelial cells.
Investigating Cellular Uptake and Subcellular Localization
While direct in vitro studies specifically detailing the cellular uptake and subcellular localization of saccharin in various cell types are not extensively highlighted in the search results, some studies imply cellular interaction. For example, studies investigating the effects of saccharin on bacterial cells and intestinal epithelial cells suggest that saccharin is taken up by these cells to exert its effects. embopress.orgnih.govresearchgate.net Research on bacterial mechanisms indicates that saccharin interacts with cellular components to inhibit division and affect DNA dynamics. embopress.orgnih.gov Studies on intestinal epithelial cells imply that saccharin interacts with these cells to disrupt barrier function and activate signaling pathways. researchgate.net
Effects on Bacterial Cell Line Metabolism and Division (In Vitro)
In vitro studies have demonstrated that saccharin can inhibit the growth of various bacterial species, including both Gram-negative and Gram-positive bacteria. embopress.orgnih.govresearchgate.netresearchgate.net This inhibitory effect has been observed in lab-model bacteria such as Escherichia coli, Staphylococcus aureus, Bacillus cereus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.net The mechanisms underpinning this antimicrobial activity have been investigated. Saccharin has been shown to inhibit cell division, leading to cell filamentation and altered DNA synthesis dynamics in E. coli. embopress.orgnih.govresearchgate.net Furthermore, saccharin exposure can lead to the formation of bulges in the cell envelope, ultimately triggering cell lysis. embopress.orgnih.govresearchgate.net Transcriptomics analysis suggests that E. coli may respond to saccharin by activating pathways similar to those triggered by β-lactam antibiotics. nih.govresearchgate.net Saccharin can also disrupt key phenotypes related to bacterial colonization, such as motility and biofilm formation, in vitro. embopress.orgnih.govresearchgate.net It has also shown the capacity to disrupt established single-species and polymicrobial biofilms in vitro. embopress.orgnih.govresearchgate.net Some studies suggest saccharin can increase bacterial cell envelope permeability to antibiotics, potentially re-sensitizing multidrug-resistant pathogens. embopress.orgnih.govembopress.org
In vitro models using gut microbiota have shown that saccharin can increase the production of reactive oxygen species (ROS) and promote the transfer of antibiotic resistance genes (ARGs) via plasmids among gut bacteria, including Gram-negative and Gram-positive species, and a human pathogen like Klebsiella pneumoniae. tandfonline.com
In vitro studies using Caco-2 cells, a model for the intestinal epithelial barrier, have shown that saccharin can disrupt monolayer integrity and increase paracellular permeability. researchgate.net This effect is associated with a decrease in the tight junction protein claudin-1 and involves the activation of nuclear factor-κB (NF-κB), leading to the ubiquitination of claudin-1. researchgate.net
Table 1: In Vitro Effects of Saccharin on Bacterial and Epithelial Cells
| Model System | Observed Effect | Proposed Mechanism(s) | Source(s) |
| Bacterial Cell Lines | Inhibition of growth | Inhibition of cell division, altered DNA synthesis, bulge-mediated cell lysis | embopress.orgnih.govresearchgate.netresearchgate.net |
| Bacterial Cell Lines | Disruption of motility and biofilm formation | Not explicitly detailed in search results, but linked to antimicrobial activity | embopress.orgnih.govresearchgate.net |
| Bacterial Cell Lines | Increased permeability to antibiotics | Overwhelming resistance mechanisms | embopress.orgnih.govembopress.org |
| Gut Microbiota (In Vitro) | Increased ROS production, promotion of ARG transfer via plasmids | Induction of oxidative stress | tandfonline.com |
| Caco-2 Cells (Epithelial) | Disruption of monolayer integrity, increased paracellular permeability | Decreased claudin-1 levels, NF-κB activation, claudin-1 ubiquitination | researchgate.net |
Structure-Activity Relationship (SAR) Studies for Saccharin Derivatives in In Vitro Assays
Structure-Activity Relationship (SAR) studies have been conducted on saccharin derivatives to understand how structural modifications influence their biological activities in vitro. These studies are crucial for identifying key structural features responsible for observed effects and for the rational design of new compounds with enhanced or altered activities.
SAR studies on saccharin derivatives as inhibitors of human carbonic anhydrase I and II in vitro have shown that the nature of substituents on the saccharin core can impact inhibitory potency. tandfonline.comtandfonline.com For instance, thiourea (B124793) derivatives generally exhibited higher inhibitory activity on hCA I and hCA II compared to urea (B33335) derivatives. tandfonline.comtandfonline.com Specific derivatives, such as 6-(p-tolylthiourenyl) saccharin and 6-(m-methoxyphenylurenyl) saccharin, were identified as potent inhibitors of hCA I and hCA II, respectively. tandfonline.comtandfonline.com The SAR analysis suggested that the saccharin moiety likely interacts with the zinc ion in the enzyme's active site. tandfonline.comtandfonline.com
Saccharin-based antagonists of the interferon signaling pathway have also been investigated through in vitro high-throughput screening and subsequent SAR studies. nih.govacs.org These efforts led to the identification of lead compounds that inhibit inflammatory signaling, acting through pathways like JAK/STAT1. nih.govacs.org SAR analysis in these studies involved evaluating the inhibitory potency (e.g., IC50 values) and cytotoxicity of various saccharin-derived analogues with modifications to different parts of the molecule. nih.govacs.org These studies explored the impact of changes to the saccharin series' 3-position carbonyl and the 1-position SO2 moiety on activity. acs.org
SAR analysis has also been applied to novel arylpiperazine derivatives containing the saccharin moiety, evaluating their in vitro cytotoxic activities against human prostate cancer cell lines. mdpi.com These studies aimed to identify structural features contributing to antitumor activity and selectivity. mdpi.com
Table 2: Examples of SAR Findings for Saccharin Derivatives in In Vitro Assays
| Derivative Class | Target Enzyme/Pathway | Key SAR Findings | Source(s) |
| Saccharin Urea/Thiourea Derivatives | Human Carbonic Anhydrase I/II | Thiourea derivatives generally more potent inhibitors than urea derivatives; specific substituents influence potency and selectivity for isozymes. | tandfonline.comtandfonline.com |
| Saccharin-Based Interferon Signaling Antagonists | JAK/STAT1 pathway | Modifications to saccharin core influence inhibitory potency and cytotoxicity; 3-position carbonyl and 1-position SO2 moiety are important. | nih.govacs.org |
| Arylpiperazine-Saccharin Derivatives | Prostate Cancer Cell Lines | Specific substituents and positions on the arylpiperazine and saccharin moieties impact cytotoxic activity and selectivity. | mdpi.com |
Investigation of Saccharin's Role as a Modulator in Specific Biochemical Reactions
In vitro studies have investigated the capacity of saccharin (this compound) to modulate various biochemical reactions and enzymatic activities in different biological systems. These investigations provide insights into the potential mechanisms through which saccharin might exert effects at the cellular and molecular level.
One area of focus has been the interaction of saccharin with enzymes. Research has shown that saccharin can influence the activity of adenylate cyclase. In experiments using membranes derived from rat skeletal muscle, sodium saccharin significantly stimulated adenylate cyclase activity in a dose-dependent manner. This activation appeared to rely on the presence of guanine (B1146940) nucleotides, suggesting the involvement of GTP-binding proteins. nih.gov The effect of sodium saccharin on adenylate cyclase activity in liver membranes was found to be dependent on the concentration of membranes used in the assay, showing stimulation at high concentrations and inhibition at low concentrations. nih.gov
Saccharin has also been studied for its effects on bacterial enzymes, particularly those present in the gut microbiota. Incubation of caecal contents from control rats with sodium saccharin in vitro produced inhibitions of certain enzymes. nih.gov Studies have reported that direct incubation of saccharin with caecal contents decreased the activity of bacterial enzymes such as nitrate (B79036) reductase, β-glucuronidase, and endogenous ammonia (B1221849) production. jnmjournal.org This suggests that saccharin can directly alter the metabolic activities of gut bacteria by modulating their enzyme function. jnmjournal.org
Furthermore, saccharin and its derivatives have been investigated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms. In vitro studies on purified carbonic anhydrase I and II demonstrated that various saccharin derivatives inhibited the activity of both hCA I and hCA II enzymes. tandfonline.com The degree of inhibition varied depending on the specific saccharin derivative, with some showing higher potency against hCA I and others against hCA II. tandfonline.com Structure-activity relationship studies indicated that thiourea derivatives of saccharin generally exhibited stronger inhibitory activity on hCA I and hCA II compared to urea derivatives. tandfonline.com
Beyond enzyme modulation, saccharin's interaction with proteins has been explored. In vitro studies have suggested that non-enzymatic interaction, similar to glycation, can occur between artificial sweeteners like saccharin and amino acids or plasma proteins. u-szeged.hu This indicates a potential for saccharin to interact directly with proteins, potentially altering their structure or function through glycation-like reactions. u-szeged.hu Another study found that saccharin caused a significant enhancement of hen egg white lysozyme (B549824) (HEWL) aggregation in vitro, reducing the lag phase time of aggregation. researchgate.net This effect on protein aggregation was characterized using various techniques, including fluorescence spectroscopy and FTIR, which indicated rapid changes in the secondary structure of the protein in the presence of saccharin. researchgate.net
Saccharin has also been shown to modulate cellular signaling pathways. In pancreatic beta cells in vitro, saccharin was found to stimulate insulin (B600854) secretion. This effect was dependent on the activation of sweet taste receptors (STR) and the subsequent activation of the phospholipase C (PLC) signaling axis, leading to calcium influx and insulin exocytosis. mdpi.com The effects on calcium flux were partially dependent on the activity of the transient receptor potential cation channel M5 (TRPM5). mdpi.com
Investigations into the effects of saccharin on intestinal epithelial cells in vitro have revealed its ability to disrupt barrier function. Saccharin increased paracellular permeability and decreased transepithelial electrical resistance (TEER) in a Caco-2 cell monolayer model through a non-cytotoxic mechanism. nih.gov This modulation of barrier function involved the reduction of the tight junction protein claudin-1, mediated by NF-κB activation and subsequent ubiquitination of claudin-1. nih.gov
In the context of vascular function, saccharin demonstrated a protective effect against vascular endothelial growth factor (VEGF)-induced permeability in an in vitro model of glomerular endothelium. mdpi.com
These in vitro findings collectively highlight saccharin's capacity to act as a modulator in a variety of biochemical reactions and pathways, affecting enzyme activity, protein interactions, cellular signaling, and barrier function in different biological systems.
Environmental Chemistry and Fate of C7h4n2o3s
Environmental Occurrence and Distribution of Saccharin (B28170) in Aquatic and Terrestrial Systems
Wastewater treatment plants (WWTPs) are primary conduits for saccharin entering the environment. plymouth.ac.uk After consumption, saccharin is largely excreted unchanged and enters domestic sewage systems. nih.govagriculturejournals.czresearchgate.net Influent concentrations to WWTPs can vary significantly by geographical location, with reported ranges of 9.3–389.0 μg/L in Asia, 1.9–25.1 μg/L in North America, and 7.1–18.0 μg/L in Europe. plymouth.ac.uk
While WWTPs can achieve high removal rates for saccharin, it is still consistently detected in their effluents, leading to its presence in receiving surface waters such as rivers and lakes. plymouth.ac.uknih.gov For instance, in surface waters in Tianjin, China, saccharin was consistently detected with concentrations ranging from 50 ng/L to 0.12 mg/L. nih.gov Similarly, studies in Canadian rivers have found saccharin concentrations up to 7.2 µg/L, particularly in areas with high urban populations and consumption of diet beverages. agriculturejournals.cz
From surface waters, saccharin can infiltrate groundwater. acs.orgresearchgate.net Its presence in groundwater has been documented at concentrations up to 0.26 μg/L, often linked to the application of manure from livestock fed with saccharin-containing feed or infiltration from wastewater-polluted surface waters. acs.orgnih.gov Saccharin has also been identified as a potential tracer for both current and legacy landfill contamination, being the dominant sweetener found in older landfills (pre-1990). nih.gov
In terrestrial systems, saccharin can be introduced to soils through various pathways, including the use of sewage sludge as fertilizer (containing 1–43 μg/L), irrigation with treated wastewater, and leaky sewer systems. nih.govacs.orgnih.gov Furthermore, saccharin is a known soil metabolite of certain sulfonylurea herbicides, contributing to its presence in agricultural soils. nih.govacs.org In soil incubation experiments, saccharin has been shown to degrade with half-lives ranging from 3 to 12 days. nih.govacs.orgnih.gov
Interestingly, saccharin has also been detected in precipitation, suggesting atmospheric transport as a potential distribution pathway. In Tianjin, China, it was a predominant artificial sweetener in precipitation samples, with concentrations ranging from 3.5 ng/L to 1.3 μg/L. nih.gov
Occurrence of Saccharin in Various Environmental Compartments
| Environmental Matrix | Concentration Range | Geographic Location (Example) | Primary Sources |
|---|---|---|---|
| WWTP Influent | 1.9–389.0 μg/L | Asia, North America, Europe | Domestic and industrial wastewater |
| WWTP Effluent | Detected, variable | Worldwide | Discharge from WWTPs |
| Surface Water | 50 ng/L–0.12 mg/L | China, Canada, Germany | WWTP effluent, runoff |
| Groundwater | Up to 0.26 μg/L | Europe | Manure application, wastewater infiltration, landfills |
| Soil | Variable | - | Sewage sludge, irrigation, herbicide degradation |
| Precipitation | 3.5 ng/L–1.3 μg/L | China | Atmospheric deposition |
Abiotic Degradation Pathways of C7H4N2O3S in the Environment
The persistence of saccharin in the environment is influenced by abiotic degradation processes, primarily photolysis and hydrolysis.
Photolytic degradation involves the breakdown of chemical compounds by light. Studies have shown that saccharin is relatively resistant to direct photodegradation under simulated solar radiation in surface waters, with a photolytic half-life estimated to be more than several years. nih.gov However, under more energetic ultraviolet (UV) radiation, such as that used in water treatment, direct photochemical reactions can degrade saccharin. nih.gov
Advanced oxidation processes (AOPs) that generate highly reactive radicals can significantly enhance the photolytic degradation of saccharin. For example, the UV/H₂O₂ process, which generates hydroxyl radicals (•OH), has been shown to be more effective at removing saccharin than the UV/persulfate (UV/PS) process, which generates sulfate (B86663) radicals (SO₄⁻•). nih.govresearchgate.net The higher reactivity of hydroxyl radicals towards saccharin (1.37–1.56 × 10⁹ M⁻¹ s⁻¹) compared to sulfate radicals (3.84–4.13 × 10⁸ M⁻¹ s⁻¹) explains this difference. nih.govresearchgate.net In one study, the UV/H₂O₂ process completely degraded 20 mg/L of saccharin within 45 minutes. nih.gov Photocatalytic oxidation using titanium dioxide (TiO₂) and photo-Fenton oxidation are also effective methods for saccharin degradation. scientific.netresearchgate.net
Saccharin exhibits high hydrolytic stability under typical environmental pH conditions. agriculturejournals.czresearchgate.net In aqueous buffered solutions with pH values ranging from 3.3 to 8.0, saccharin remains largely unchanged even when heated at high temperatures. agriculturejournals.czresearchgate.net This stability contributes to its persistence in aquatic environments. However, under highly alkaline conditions (pH > 12), decomposition can occur. researchgate.net
The degradation of saccharin through advanced oxidation processes leads to the formation of various transformation products. Density functional theory calculations and product identification have revealed that hydroxyl radicals tend to attack the benzene (B151609) ring of the saccharin molecule through a hydrogen atom transfer pathway. nih.gov In contrast, sulfate radical oxidation is more likely to cause the cleavage of the C-N bond in the heterocyclic ring. nih.gov
Biotic Degradation Mechanisms of Saccharin by Microorganisms
Despite its relative stability, saccharin is susceptible to biodegradation by various microorganisms, which is a key removal mechanism in both natural and engineered systems. plymouth.ac.ukuni-lj.si
Biological processes in wastewater treatment plants play a crucial role in the removal of saccharin from domestic sewage. plymouth.ac.uk Aerobic biodegradation is a significant mechanism, with mean elimination efficiencies reported to be around 90% in activated sludge systems. plymouth.ac.uk However, the removal efficiency can be lower in some systems, such as constructed wetlands, where anoxic conditions may prevail. researchgate.net The efficiency of biodegradation can be influenced by factors such as the presence of other pollutants and the availability of oxygen. plymouth.ac.ukresearchgate.net Even with high removal rates, residual amounts of saccharin are still detected in treated effluent and sewage sludge. plymouth.ac.uk
Several bacterial strains have been identified that are capable of degrading saccharin. An early study isolated an aerobic bacterium, Sphingomonas xenophaga SKN, from domestic sewage that could utilize catechol, a potential intermediate of saccharin degradation, as a sole source of carbon and energy. plymouth.ac.uk More recent research has shown that both heterotrophic and autotrophic nitrifying microorganisms are involved in the efficient degradation of saccharin. plymouth.ac.uk
Genomic studies of bacterial populations involved in saccharin degradation have revealed that the dominant degrading consortia often include β-proteobacteria from the Rhodocyclaceae family. plymouth.ac.uk In high-salinity saccharin wastewater, Pseudomonas and Marinobacterium have been identified as dominant microbes involved in its removal. nih.gov Furthermore, there is evidence that saccharin itself can inhibit the growth of various bacterial strains, including both Gram-negative and Gram-positive bacteria such as E. coli, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, and P. aeruginosa. nih.govnews-medical.netnih.govresearchgate.netembopress.org This antimicrobial property suggests a complex interaction between saccharin and microbial communities.
Bacterial Strains Involved in Saccharin Biodegradation
| Bacterial Group/Strain | Role in Degradation | Environment |
|---|---|---|
| Sphingomonas xenophaga SKN | Aerobic degradation | Domestic sewage |
| β-proteobacteria (Rhodocyclaceae family) | Dominant in degrading consortia | - |
| Pseudomonas | COD removal in high-salinity wastewater | Industrial wastewater |
| Marinobacterium | COD removal in high-salinity wastewater | Industrial wastewater |
| Heterotrophic and autotrophic nitrifying microorganisms | Co-metabolic biodegradation | Wastewater |
Ecotoxicological Studies of this compound on Non-Target Organisms (Excluding Mammalian/Human Toxicity)
The compound 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, commonly known as saccharin, has been the subject of various ecotoxicological studies to determine its potential impact on non-target organisms within aquatic and terrestrial ecosystems. Research indicates that while saccharin generally exhibits low acute toxicity, certain sublethal effects have been observed in a range of species.
Studies on aquatic invertebrates have shown varied results. For the crustacean Daphnia magna, a 48-hour acute toxicity test established a median effective concentration (EC₅₀) of 118 mg/L. nih.gov Other research observed that 24-hour exposure to a 25 mg/L solution of saccharin significantly increased the heart rate of Daphnia magna. In contrast, another study found that saccharin significantly decreased the heart rate in daphnia. preprints.org
In freshwater fish, saccharin demonstrates low acute toxicity. nih.gov A 96-hour study on rainbow trout (Oncorhynchus mykiss) reported a median lethal concentration (LC₅₀) of 124 mg/L. nih.gov However, studies on zebrafish (Danio rerio) have highlighted potential sublethal effects. While one study noted 100% survivability in zebrafish fed saccharin with a high-cholesterol diet, it also found an increased atherogenic serum lipid profile and elevated cholesteryl ester transfer protein (CETP) activity. nih.gov Another study observed that saccharin significantly increased the heart rate and heart rate variability in zebrafish larvae. preprints.org
Investigations involving aquatic plants, specifically the duckweed Lemna minor, have found that saccharin did not cause significant negative effects on frond number, frond area, or total chlorophyll (B73375) content at concentrations up to 100 mg/L. researchgate.netagriculturejournals.czagriculturejournals.cz In fact, some studies reported a slight stimulative effect on growth. researchgate.netagriculturejournals.cz A Lowest Observed Effect Concentration (LOEC) of less than 100 mg/L has been described for Lemna minor in a sub-chronic test. agriculturejournals.cz
For terrestrial ecosystems, data is available for key soil organisms. The lowest toxicity value was found for earthworms, with a reported L(E)C₅₀ of 100 mg of sodium saccharin per kilogram of soil. nih.gov Furthermore, recent research has demonstrated that saccharin can inhibit the growth of both Gram-negative and Gram-positive bacteria, disrupting cell division and envelope stability, which could affect soil microflora. embopress.org
The following table summarizes key ecotoxicological data for saccharin on various non-target organisms.
| Organism | Species | Endpoint | Duration | Value | Reference |
|---|---|---|---|---|---|
| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC₅₀ | 96 hours | 124 mg/L | nih.gov |
| Fish | Danio rerio (Zebrafish) | Increased heart rate | - | Significant effect at 100 ppb | preprints.org |
| Crustacean | Daphnia magna (Water Flea) | EC₅₀ | 48 hours | 118 mg/L | nih.gov |
| Crustacean | Daphnia magna (Water Flea) | Increased heart rate | 24 hours | Significant effect at 25 mg/L | |
| Aquatic Plant | Lemna minor (Duckweed) | Growth Inhibition | 7 days | No significant negative effects up to 100 mg/L | agriculturejournals.cz |
| Algae | - | ErC₅₀ (Growth Rate Reduction) | 72 hours | 100 mg/L | nih.gov |
| Annelid | Earthworm | L(E)C₅₀ | - | 100 mg/kg soil | nih.gov |
Advanced Analytical Methods for Environmental Monitoring of Saccharin
The widespread use and environmental persistence of saccharin have necessitated the development of sensitive and robust analytical methods for its detection and quantification in various environmental matrices, particularly in aqueous samples like wastewater, surface water, and groundwater. sepscience.com The primary challenge lies in detecting trace concentrations (ng/L to µg/L levels) within complex sample matrices. lcms.cz
The most prevalent and effective approach for saccharin analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). plymouth.ac.uknih.gov This technique offers high sensitivity and selectivity, allowing for accurate identification and quantification. Ultra-High-Performance Liquid Chromatography (UHPLC) is often employed to achieve faster analysis times and improved separation efficiency. plymouth.ac.ukoaepublish.com
Due to the typically low environmental concentrations of saccharin, a pre-concentration and sample clean-up step is almost always required. lcms.cz Solid-Phase Extraction (SPE) is the most widely used technique for this purpose. plymouth.ac.uknih.govnih.govunl.edu Various SPE sorbents have been evaluated, with polymeric reversed-phase cartridges (e.g., Oasis HLB) and mixed-mode anion-exchange cartridges (e.g., Oasis WAX) demonstrating high efficiency for extracting saccharin and other artificial sweeteners from water samples. nih.gov A well-optimized SPE protocol can yield good recovery rates (73-112%) and significantly lower the limits of quantification. nih.gov
Different chromatographic separation mechanisms have been explored to optimize the analysis. While reversed-phase liquid chromatography (RPLC) is common, Hydrophilic Interaction Liquid Chromatography (HILIC) has also been successfully applied, particularly for the simultaneous determination of multiple artificial sweeteners. plymouth.ac.ukrsc.org The use of isotope-dilution mass spectrometry, where a labeled internal standard is added to the sample, is a preferred method for achieving the most accurate quantification by compensating for matrix effects and variations in instrument response. plymouth.ac.ukresearchgate.net
Advanced methods have focused on improving sensitivity and throughput. Techniques such as large-volume injection combined with LC-MS/MS can enable detection in the sub-ng/L range without extensive sample preparation. researchgate.net Direct-injection HPLC-MS/MS methods have also been developed as a potential alternative to more time-consuming SPE procedures. plymouth.ac.uk
The following table summarizes various advanced analytical methods used for the determination of saccharin in environmental samples.
| Technique | Sample Matrix | Limit of Detection (LOD) / Quantification (LOQ) | Reference |
|---|---|---|---|
| SPE-LC-MS/MS | Wastewater, Surface Water | LOQ: 0.01-0.5 µg/L | nih.gov |
| HPLC-MS/MS | Groundwater, Surface Water | Detection around 10 ng/L | plymouth.ac.uk |
| Isotope-Dilution LC-MS/MS | Surface Water | LOD: 4.0 ng/L; LOQ: 25.0 ng/L | plymouth.ac.uk |
| Large Volume Injection LC-MS/MS | Surface Water | Detection in sub-ng/L range | researchgate.net |
| HILIC-LC-MS/MS | Wastewater | Instrumental LOD: 0.24 µg/L | rsc.org |
| Ion-Pair HPLC-ESI-MS/MS | Wastewater, Tap, Surface, Groundwater | Method LOQ: 0.4-7.5 ng/L | nih.gov |
| Direct Injection LC-MS/MS (LCMS-8060) | Surface Water | LOD: <2.5 ng/L | sepscience.com |
Applications of C7h4n2o3s in Materials Science and Industrial Processes Academic Focus
Role of C7H4N2O3S in Electroplating and Surface Modification Technologies: Mechanistic Studies
Saccharin (B28170), particularly in its sodium salt form, plays a critical role as an additive in electroplating processes, significantly influencing the quality and properties of the deposited metal layers. It is widely used as an organic brightener in nickel electroplating, where it contributes to the formation of smooth, shiny, and uniform finishes. pangochem.comatamanchemicals.com
The mechanism of saccharin's action in electroplating involves modifying the electrochemical process at the cathode. It acts as a grain refiner by influencing the growth of metal grains, leading to a finer and denser deposit structure. pangochem.comresearchgate.net This grain refinement minimizes roughness and enhances the reflectivity of the coating. pangochem.com Saccharin also contributes to improved leveling, helping to fill in micro-imperfections on the substrate surface and ensuring a uniform plating thickness. pangochem.com
Mechanistic studies, including those utilizing in-situ scanning probe microscopy (SPM), have provided insights into how saccharin affects the nucleation and growth of thin metal films during electrodeposition. electrochem.org In nickel electrodeposition, saccharin is observed to adsorb onto growth centers, inhibiting their vertical growth. electrochem.orgrsc.orgresearchgate.net This preferential adsorption and inhibition of vertical growth promote lateral growth, resulting in a smoother and more uniform deposit. rsc.org
The impact of saccharin concentration on the crystallization behavior in electroless cobalt plating has also been investigated. Increasing saccharin concentration can lead to grain refinement and changes in surface morphology, such as the transformation from disordered large grains to a honeycomb structure. xmu.edu.cn Saccharin molecules can adsorb to specific sites on the metal crystal plane, influencing the stacking arrangement and preferred orientation of the growing crystals. xmu.edu.cn
Saccharin in Advanced Pharmaceutical Co-crystallization and Salt Form Research
Saccharin is frequently utilized in pharmaceutical co-crystallization and salt form research as a coformer or acid for salt formation with active pharmaceutical ingredients (APIs). This approach aims to modify the physicochemical properties of APIs, such as solubility, dissolution rate, and stability, without altering their chemical structure or pharmacological activity. innovareacademics.inresearchgate.netresearchgate.net
Co-crystals are crystalline solids composed of an API and one or more coformers, held together by non-covalent interactions, primarily hydrogen bonds. researchgate.netnih.gov Saccharin's ability to form hydrogen bonds through its imide N-H and carbonyl and sulfonyl oxygen atoms makes it a suitable coformer for a variety of APIs. researchgate.netnih.gov For instance, co-crystals of carbamazepine (B1668303) (CBZ) with saccharin have been studied, demonstrating improved solubility compared to pure CBZ. nih.govau.dk High-resolution X-ray crystallography and molecular electrostatic potential maps have been used to understand the hydrogen bonding networks and charge distribution in these co-crystals, which contribute to their altered properties. au.dk The formation of heterosynthons between the carboxamide group of CBZ and saccharin is a key interaction in the CBZ-saccharin co-crystal. au.dk
Saccharin can also act as a weak acid to form salts with basic APIs. researchgate.netresearchgate.netcore.ac.uk Saccharinate salts of various APIs, including quinine, haloperidol, mirtazapine, and others, have been synthesized and characterized. researchgate.netmdpi.comacs.org These saccharinate salts often exhibit significantly enhanced water solubility compared to their free base forms. researchgate.netresearchgate.netcore.ac.ukmdpi.com The high water solubility is attributed to the molecular structure of the saccharinate anion, which is described as donor-poor and acceptor-rich in terms of hydrogen-bonding functionalities. researchgate.net The formation of strong N-H···O and weak C-H···O hydrogen bonds are observed in the crystal structures of these salts. mdpi.com
Studies on indomethacin-saccharin co-crystals have shown improved dissolution rates. researchgate.net Anti-solvent crystallization is one method used to prepare high-purity co-crystals, and techniques like ATR-FTIR analysis can monitor the process and the formation of hydrogen bonds. nih.gov
This compound in Crystallization Modulation and Crystal Engineering
Saccharin plays a role in crystallization modulation and crystal engineering, influencing the solid-state forms and properties of various compounds, particularly in the context of pharmaceuticals and materials science. Crystal engineering involves the design and synthesis of crystalline solids with desired structures and properties, often by controlling intermolecular interactions. researchgate.netnih.gov
As discussed in the previous section, saccharin's ability to form specific hydrogen bonding interactions makes it a valuable tool in the crystal engineering of pharmaceutical co-crystals and salts. researchgate.net By forming co-crystals or salts with APIs, saccharin can modify their crystal packing arrangements, which in turn affects their physical properties like solubility, melting point, and stability. researchgate.netau.dk
Beyond pharmaceutical applications, the influence of saccharin on crystallization behavior is also relevant in materials science, as seen in its role in electroplating where it modulates grain growth and crystal orientation. xmu.edu.cn The study of sodium saccharin hydrate (B1144303) crystal structures provides a model for understanding crystallization processes, highlighting the complexity of its solid forms, including anhydrates and various hydrates with different thermodynamic stabilities. researchgate.net The mechanical properties of crystalline saccharin itself have been investigated using techniques like nanoindentation, revealing mechanical anisotropy related to the arrangement and interactions of molecules within the crystal lattice. acs.org Different crystal faces exhibit distinct deformation mechanisms influenced by the dimensionality of hydrogen bonding networks. acs.org
Process Analytical Technology (PAT) for Saccharin Manufacturing
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling pharmaceutical manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). photonsystems.com In the context of saccharin manufacturing and its use in pharmaceutical formulations, PAT methods can be employed to monitor and control various aspects of the process.
Near-infrared (NIR) spectroscopy is a technique that can be used for real-time monitoring of component concentrations in pharmaceutical formulations. photonsystems.comnih.gov Studies have demonstrated the development of NIR methods to quantify saccharin potency in powder blends during continuous manufacturing processes. nih.gov These methods can be developed using benchtop systems and applied across different manufacturing sites and instruments. nih.gov While water's strong NIR absorption can pose a challenge for measuring low levels of organics like saccharin in aqueous solutions, advanced NIR analyzers and data analysis techniques can overcome these limitations, allowing for measurements at low ppm levels. process-insights.com
PAT tools can help ensure the quality and consistency of saccharin used in pharmaceutical manufacturing, as well as monitor the formation of co-crystals or salts involving saccharin. researchgate.net Real-time monitoring of co-crystallization processes using techniques like in-line NIR systems and subsequent data analysis, such as Principal Component Analysis (PCA), can provide insights into the kinetics and mechanisms of crystal formation. acs.org
Saccharin as a Catalyst in Organic Transformations
Saccharin and its derivatives have emerged as effective and environmentally benign catalysts for a wide range of organic transformations. rsc.orgbenthamdirect.comeurekaselect.comrsc.orgresearchgate.netnih.govresearchgate.net Saccharin itself is a mild Brønsted acidic substance that is inexpensive, commercially available, and water-soluble. benthamdirect.comeurekaselect.comrsc.orgresearchgate.net
The catalytic applications of saccharin and its derivatives span various reaction types, including Biginelli reactions, Paal-Knorr pyrrole (B145914) synthesis, azo-coupling reactions, halogenations, Knoevenagel condensations, Michael additions, deoximation reactions, catalytic condensation, functional group protection, and oxidation reactions. rsc.orgresearchgate.netnih.gov Saccharin derivatives, such as saccharin-N-sulfonic acid, sodium saccharin, and N-halo saccharins, also serve as catalysts and can act as sources of various functional groups like CO, NH2, SCN, SCF3, and nitro groups. rsc.orgresearchgate.netnih.gov
Research highlights the benefits of using saccharin-based catalysts, including their non-toxic and eco-friendly nature, high efficiency, and low cost. rsc.org For example, saccharin sulfonic acid (SaSA) has been reported as an effective catalyst for one-pot multicomponent reactions under solvent-free conditions, yielding products in high yields. rsc.org Sodium saccharin has also shown effectiveness as a catalyst in certain reactions, sometimes resulting in higher yields and shorter reaction times compared to saccharin itself. rsc.org
The catalytic activity of saccharin and its derivatives is often attributed to their acidic properties and their ability to participate in hydrogen bonding interactions, facilitating various reaction pathways. benthamdirect.comeurekaselect.comrsc.org The use of saccharin as an organocatalyst under mild reaction conditions represents a greener approach to organic synthesis. rsc.orgrsc.orgnih.gov
Future Directions and Emerging Research Avenues for C7h4n2o3s
Integration of Artificial Intelligence and Machine Learning in Saccharin (B28170) Research
Nanotechnology Applications Incorporating C7H4N2O3S
Nanotechnology offers promising avenues for innovating with saccharin, particularly in improving its properties and exploring new applications. Nanotechnology-based encapsulation techniques are being investigated to mask the bitter aftertaste and improve the solubility of saccharin in various applications. essfeed.com Encapsulating saccharin molecules in nano-sized particles can also enhance its stability, potentially leading to longer shelf life and better sensory properties. essfeed.com Microencapsulation technology is being utilized to create saccharin formulations with controlled release properties, allowing for the regulation of sweetness release over time. essfeed.com This is particularly useful in functional foods and beverages where sustained sweetness is desired. essfeed.com Nanomaterials are increasingly used in various fields, including the food industry, and nanotechnology is transforming traditional food and agriculture sectors. rsc.org Nanobiosensors, which utilize nanomaterials, are highly versatile for monitoring and detecting analytes in various fields, including the food industry, where they can be used to detect pollutants. rsc.orgmdpi.com While the direct incorporation of saccharin into certain nanotechnology applications like some biosensors for detecting sweets is mentioned, the broader application of saccharin within nanotechnology structures for novel purposes is an active area of exploration. mdpi.com Saccharin has also been used in studies testing compounds as molecular glues for nanotechnology applications requiring precise adhesives. sciencenews.org
Green Chemistry Innovations in Saccharin-Related Processes
Green chemistry principles are being increasingly applied to the synthesis and processing of saccharin and its derivatives to minimize environmental impact and improve efficiency. Researchers are exploring green and effective catalysts for the synthesis of bioactive nitrogen heterocycles using multi-component reactions, with saccharin acting as such a catalyst in some instances. rsc.org Saccharin has been described as a non-toxic, eco-friendly, green, highly efficient, environmentally benign, highly catalytically active, and low-cost organocatalyst for one-pot synthesis under mild reaction conditions. rsc.orgajgreenchem.com Green synthesis methods for saccharin substituted urea (B33335) and thiourea (B124793) derivatives have been developed using water as a non-toxic, non-flammable green solvent under microwave irradiation. derpharmachemica.com Compared to existing synthesis processes, newer methods aim for shorter routes, potentially allowing for the synthesis of saccharin from intermediate products without purification using a "one-pot" method. google.com The recycling and reuse of organic solvents in the synthesis process are also being explored to lower costs and reduce pollution, aligning with green chemistry requirements and making the methods more suitable for large-scale industrial production. google.com
Advanced Bio-Inspired Approaches in this compound Synthesis and Application (Non-Clinical)
Bio-inspired approaches in chemistry draw inspiration from biological systems and processes to design and synthesize new materials and methodologies. While the primary biological interaction of saccharin is with sweet taste receptors, research is exploring its interactions and potential applications in non-clinical biological contexts, often facilitated by or inspiring new synthetic routes. For instance, studies investigating the effects of artificial sweeteners, including saccharin, on intestinal nutrient-sensing receptors and gut microbiota contribute to a bio-inspired understanding of their interactions within a biological system, although this area often borders on clinical implications. mdpi.com Research into how saccharin disrupts bacterial cell envelope stability and interferes with DNA replication dynamics provides bio-inspired insights into its effects on microorganisms. embopress.org This understanding can potentially inform the development of new non-clinical applications, such as in inhibiting biofilm formation, which saccharin has shown the ability to do. embopress.org The synthesis of saccharin derivatives with diverse biological activities, such as antibacterial or antioxidant properties, can be considered an area where chemical synthesis is inspired by the potential for biological interaction, leading to the development of new compounds with potential non-clinical applications. derpharmachemica.commdpi.com While not strictly "bio-inspired synthesis" in the sense of mimicking biological synthetic pathways, the design of saccharin derivatives that interact with specific biological targets (like enzymes or bacterial structures) is driven by a bio-centric perspective. mdpi.comsciencedaily.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing C₇H₄N₂O₃S with high purity (>95%)?
- Methodological Answer :
- Step 1 : Use a multi-step synthesis protocol starting with thieno[3,2-d]pyrimidine derivatives. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as minor impurities can affect downstream applications .
- Step 2 : Employ column chromatography for purification, followed by recrystallization in polar aprotic solvents. Validate purity via HPLC (≥95% threshold) and elemental analysis .
- Step 3 : Characterize intermediates and final product using FT-IR (to confirm carboxylic acid groups) and ¹H/¹³C NMR (to verify regioselectivity and structural integrity) .
Q. How can researchers resolve discrepancies in spectroscopic data for C₇H₄N₂O₃S across literature sources?
- Methodological Answer :
- Approach 1 : Cross-reference spectral data (e.g., NMR chemical shifts, IR peaks) with computational predictions (DFT-based simulations) to identify outliers .
- Approach 2 : Replicate conflicting experiments under standardized conditions (e.g., solvent, concentration) to isolate variables causing discrepancies .
- Approach 3 : Consult crystallographic data (if available) to validate bond angles and molecular geometry .
Advanced Research Questions
Q. What strategies are effective for investigating the structure-activity relationship (SAR) of C₇H₄N₂O₃S in medicinal chemistry?
- Methodological Answer :
- Strategy 1 : Synthesize analogs with systematic modifications (e.g., substituent variations at the pyrimidine ring) and evaluate biological activity (e.g., enzyme inhibition assays) .
- Strategy 2 : Perform molecular docking studies to predict binding affinities with target proteins (e.g., kinases), validated by in vitro IC₅₀ measurements .
- Strategy 3 : Use QSAR models to correlate electronic/steric properties (Hammett constants, logP) with observed bioactivity .
Q. How can computational chemistry address gaps in experimental data for C₇H₄N₂O₃S?
- Methodological Answer :
- Step 1 : Apply density functional theory (DFT) to calculate thermodynamic stability of tautomeric forms, which may explain reactivity variations .
- Step 2 : Simulate UV-Vis spectra using time-dependent DFT (TD-DFT) to predict λₘₐ₋ values for photochemical studies .
- Step 3 : Validate computational models by comparing predicted vs. experimental pKa values (for acidity/basicity profiling) .
Q. What experimental designs are robust for studying the degradation pathways of C₇H₄N₂O₃S under varying pH and temperature conditions?
- Methodological Answer :
- Design 1 : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation products .
- Design 2 : Apply kinetic modeling (Arrhenius equation) to extrapolate shelf-life under standard storage conditions .
- Design 3 : Isolate degradation intermediates via preparative TLC and characterize using high-resolution mass spectrometry (HRMS) .
Data Management & Reproducibility
Q. How should researchers document experimental protocols for C₇H₄N₂O₃S to ensure reproducibility?
- Guidelines :
- Requirement 1 : Provide detailed synthetic procedures (molar ratios, catalyst loadings) and instrument calibration data in supplementary materials .
- Requirement 2 : Report statistical parameters (e.g., SD, R²) for biological assays and spectroscopic measurements .
- Requirement 3 : Archive raw data (e.g., NMR FID files, chromatograms) in public repositories (e.g., Zenodo) with DOIs .
Ethical & Literature Considerations
Q. What frameworks assist in formulating hypothesis-driven research questions for C₇H₄N₂O₃S?
- Frameworks :
- PICO : Define Population (e.g., enzyme targets), Intervention (structural analogs), Comparison (control compounds), Outcome (binding affinity) .
- FINER Criteria : Ensure questions are Feasible (resource availability), Novel (unexplored substituents), Ethical (non-toxic intermediates), and Relevant (therapeutic potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
